

In-Depth Technical Guide: AL 8697 (CAS Number 1057394-06-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AL 8697

Cat. No.: B1662642

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL 8697 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase alpha (p38 α MAPK). With the CAS number 1057394-06-5, this small molecule has demonstrated significant anti-inflammatory properties, positioning it as a valuable tool for research in inflammatory diseases. This technical guide provides a comprehensive overview of **AL 8697**, including its biochemical properties, mechanism of action, and relevant experimental data and protocols.

Physicochemical and Biochemical Properties

AL 8697 is a white solid with the molecular formula C₂₁H₂₁F₃N₄O and a molecular weight of 402.41 g/mol. It is soluble in DMSO and ethanol.

Table 1: Physicochemical Properties of **AL 8697**

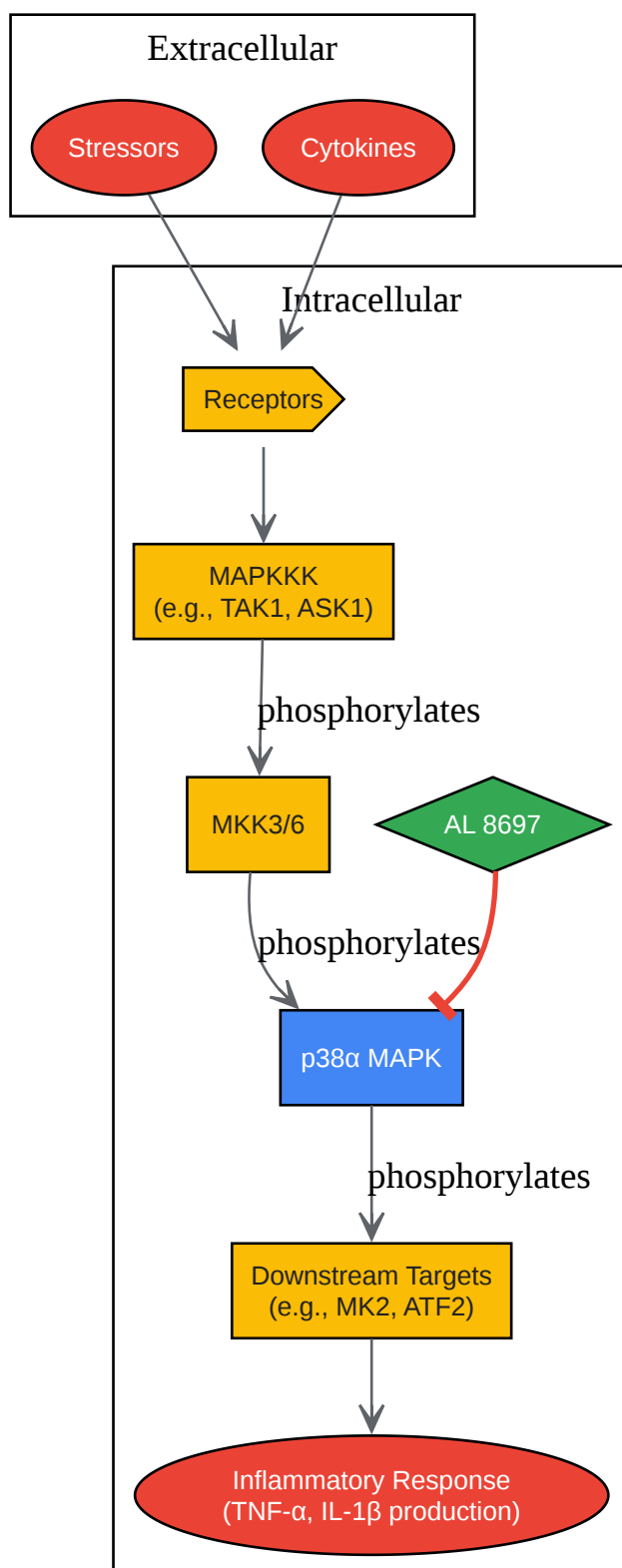
Property	Value
CAS Number	1057394-06-5
Molecular Formula	C ₂₁ H ₂₁ F ₃ N ₄ O
Molecular Weight	402.41 g/mol
Appearance	White solid
Solubility	Soluble in DMSO and ethanol

Mechanism of Action: p38α MAPK Inhibition

AL 8697 exerts its anti-inflammatory effects through the specific inhibition of p38α MAPK. The p38 MAPK signaling pathway is a key cascade in the cellular response to external stresses and inflammatory cytokines. Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are central mediators of inflammation. By inhibiting p38α, **AL 8697** effectively downregulates the production of these inflammatory cytokines.

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of inhibition by **AL 8697**.



[Click to download full resolution via product page](#)

Caption: p38 MAPK signaling pathway and inhibition by **AL 8697**.

Quantitative Data

AL 8697 demonstrates high potency and selectivity for p38 α over other kinases, including the closely related p38 β isoform.

Table 2: In Vitro Inhibitory Activity of **AL 8697**

Target	IC ₅₀ (nM)	Selectivity (p38 β /p38 α)
p38 α MAPK	6	14-fold
p38 β MAPK	82	-

Data sourced from in vitro kinase assays.

Table 3: In Vivo Efficacy of **AL 8697** in a Rat Adjuvant-Induced Arthritis (AIA) Model

Dose (mg/kg, p.o.)	Paw Volume Reduction (%)
1	Data not available
3	Data not available
10	Data not available
30	Data not available

While specific percentage reductions are not publicly available, studies indicate a dose-dependent reduction in paw edema.

Experimental Protocols

In Vitro p38 α MAPK Kinase Inhibitory Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **AL 8697** against p38 α MAPK.

Materials:

- Recombinant human p38 α MAPK enzyme

- ATP
- Substrate peptide (e.g., ATF2)
- Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- **AL 8697** (in DMSO)
- 384-well plates
- Plate reader for detection (e.g., luminescence or fluorescence)

Procedure:

- Prepare a serial dilution of **AL 8697** in DMSO.
- In a 384-well plate, add the kinase buffer.
- Add the **AL 8697** dilutions to the wells.
- Add the p38α MAPK enzyme to all wells except the negative control.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal).
- Calculate the percentage of inhibition for each concentration of **AL 8697** relative to the DMSO control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

In Vivo Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: To evaluate the anti-inflammatory efficacy of **AL 8697** in a rat model of arthritis.

Animals:

- Male Lewis rats (or other susceptible strain)

Materials:

- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- **AL 8697** formulated for oral administration (e.g., in 0.5% methylcellulose)
- Plethysmometer or calipers for paw volume/thickness measurement

Procedure:

- Induce arthritis by a single intradermal injection of CFA into the plantar surface of the right hind paw of each rat.
- Randomly assign rats to treatment groups (vehicle control, **AL 8697** at various doses).
- Begin oral administration of **AL 8697** or vehicle daily, starting on a predetermined day post-adjuvant injection (e.g., day 8 or at the onset of clinical signs).
- Monitor the development of arthritis by measuring the volume of both hind paws using a plethysmometer at regular intervals.
- Continue treatment for a specified duration (e.g., 14-21 days).
- At the end of the study, euthanize the animals and collect tissues (e.g., paws, spleen) for histological analysis and biomarker assessment if required.
- Analyze the data by comparing the paw volume changes in the **AL 8697**-treated groups to the vehicle control group.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for **AL 8697** (N-Cyclopropyl-3-[3-(1,1-dimethylethyl)-6,8-difluoro-1,2,4-triazolo[4,3-a]pyridin-7-yl]-5-fluoro-4-methylbenzamide) is not readily found in the scientific literature. The synthesis of related triazolopyridylbenzamide compounds typically involves multi-step procedures, often including the formation of the triazolopyridine core followed by amide coupling reactions.

Conclusion

AL 8697 is a valuable research compound characterized by its potent and selective inhibition of p38 α MAPK. Its demonstrated anti-inflammatory activity in preclinical models highlights its potential as a pharmacological tool for investigating the role of the p38 MAPK pathway in various inflammatory and autoimmune diseases. The data and protocols provided in this guide are intended to support further research and drug development efforts in this area.

- To cite this document: BenchChem. [In-Depth Technical Guide: AL 8697 (CAS Number 1057394-06-5)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1662642#al-8697-cas-number-1057394-06-5\]](https://www.benchchem.com/product/b1662642#al-8697-cas-number-1057394-06-5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com